
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also contains a substituted aromatic ring. The presence of the fluorine and methyl groups on the aromatic ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with a suitable amine, such as 2-amino-1-propanol, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. The fluorine and methyl groups on the aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate biological processes and lead to the compound’s observed effects.
相似化合物的比较
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride
Comparison:
- 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride lacks the methyl group, which may result in different binding properties and reactivity.
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride lacks the fluorine group, which can affect its electronic properties and interactions with molecular targets.
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride has a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
属性
分子式 |
C10H15ClFNO |
|---|---|
分子量 |
219.68 g/mol |
IUPAC 名称 |
2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6-3-4-8(5-9(6)11)10(13)7(2)12;/h3-5,7,10,13H,12H2,1-2H3;1H |
InChI 键 |
HCHOUGSKGFCPTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C(C)N)O)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



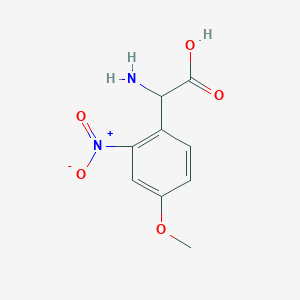
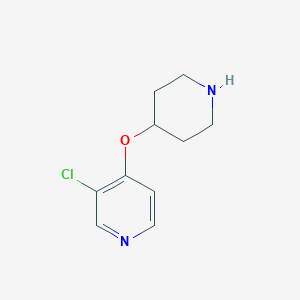
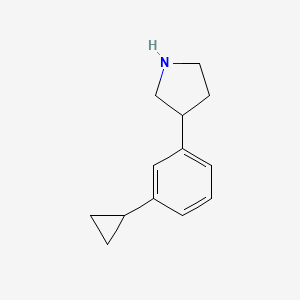



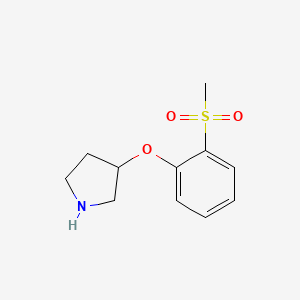
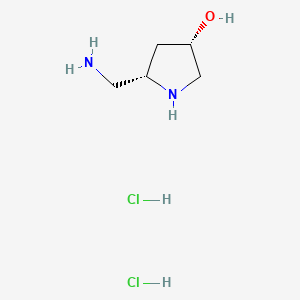

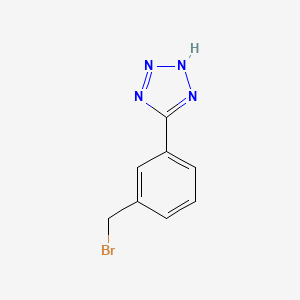
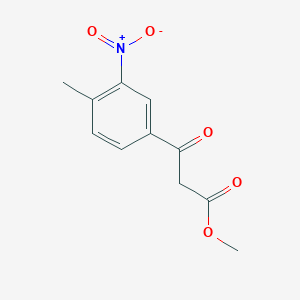
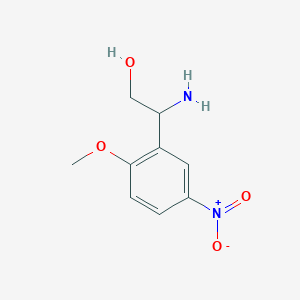
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
